6-Bromo-N,N-dihexylanthracen-2-amine
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Overview
Description
6-Bromo-N,N-dihexylanthracen-2-amine is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a bromine atom at the 6th position and two hexyl groups attached to the nitrogen atom at the 2nd position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dihexylanthracen-2-amine typically involves a multi-step process. One common method is the bromination of anthracene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoanthracene is then subjected to a nucleophilic substitution reaction with N,N-dihexylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dihexylanthracen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Scientific Research Applications
6-Bromo-N,N-dihexylanthracen-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dihexylanthracen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dihexylamine moiety can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N,N-diethylpyridin-2-amine
- 6-Bromo-N,N-dimethylpyridin-2-amine
- 6-Bromo-N-ethylpyridin-2-amine
Uniqueness
6-Bromo-N,N-dihexylanthracen-2-amine is unique due to its anthracene core structure, which imparts distinct photophysical properties
Properties
CAS No. |
919992-04-4 |
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Molecular Formula |
C26H34BrN |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-bromo-N,N-dihexylanthracen-2-amine |
InChI |
InChI=1S/C26H34BrN/c1-3-5-7-9-15-28(16-10-8-6-4-2)26-14-12-22-17-23-19-25(27)13-11-21(23)18-24(22)20-26/h11-14,17-20H,3-10,15-16H2,1-2H3 |
InChI Key |
LHMYCNFMHIWUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
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